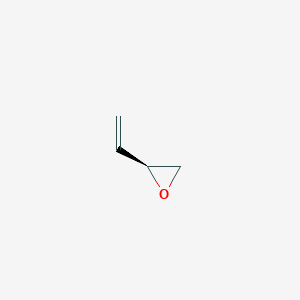

(S)-2-Vinyloxirane

CAS No.: 62249-80-3

Cat. No.: VC3793917

Molecular Formula: C4H6O

Molecular Weight: 70.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62249-80-3 |

|---|---|

| Molecular Formula | C4H6O |

| Molecular Weight | 70.09 g/mol |

| IUPAC Name | (2S)-2-ethenyloxirane |

| Standard InChI | InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1 |

| Standard InChI Key | GXBYFVGCMPJVJX-BYPYZUCNSA-N |

| Isomeric SMILES | C=C[C@H]1CO1 |

| SMILES | C=CC1CO1 |

| Canonical SMILES | C=CC1CO1 |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

(S)-2-Vinyloxirane features a three-membered oxirane ring (epoxide) substituted with a vinyl group at the C-2 position. The stereochemistry at this carbon defines its (S)-configuration, as depicted in its isomeric SMILES notation: . The compound’s chirality arises from the asymmetric carbon atom within the epoxide ring, rendering it a non-superimposable mirror image of its (R)-enantiomer.

Physicochemical Characteristics

Key physical properties of (S)-2-Vinyloxirane include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 70.09 g/mol | |

| Boiling Point | 66 °C | |

| Density | 0.870 g/mL at 20 °C | |

| Refractive Index () | 1.417 | |

| Flash Point | -50 °C (closed cup) |

The compound’s low boiling point and high flammability (GHS Flam. Liq. 2 classification) necessitate careful handling under inert conditions . Its dipole moment, influenced by the polar oxirane ring and vinyl group, contributes to its reactivity in nucleophilic ring-opening reactions .

Synthesis and Production

Chiral Synthesis Routes

The synthesis of (S)-2-Vinyloxirane often leverages enantioselective epoxidation strategies. One notable method involves the Sharpless epoxidation of 1,3-butadiene derivatives using titanium-based catalysts and chiral ligands to achieve high enantiomeric excess. Alternatively, enzymatic approaches utilizing epoxide hydrolases have been explored for kinetic resolution of racemic mixtures, though industrial scalability remains a challenge.

A recent industrial route employs the chlorohydrin process, where ethylene reacts with chlorine and water to form ethylene chlorohydrin, followed by base-induced cyclization. This method, while cost-effective, requires subsequent chiral separation to isolate the (S)-enantiomer.

Laboratory-Scale Preparation

In laboratory settings, (S)-2-Vinyloxirane is synthesized via epoxidation of (S)-2-vinyl-1,2-epoxypropane using meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds via electrophilic addition to the double bond, yielding the epoxide with retention of configuration .

Chemical Reactivity and Mechanisms

Ring-Opening Reactions

The strained oxirane ring in (S)-2-Vinyloxirane undergoes nucleophilic attack at the less substituted carbon (C-3), driven by ring strain relief. Common reactions include:

-

Hydrolysis: Acid-catalyzed hydrolysis produces (S)-2-vinyl-1,2-diol, while basic conditions yield the corresponding diol with inversion of configuration .

-

Aminolysis: Reaction with amines generates β-amino alcohols, pivotal intermediates in pharmaceutical synthesis.

-

Polymerization: Anionic initiation leads to poly(vinyloxirane), a polymer with applications in coatings and adhesives .

Thermal Rearrangements

Thermolysis of (S)-2-Vinyloxirane at 270–310 °C induces two competing pathways:

-

Carbon-Oxygen Cleavage: Forms a carbonyl-ylide intermediate, which rearranges to (E)- and (Z)-2-butenal .

-

Carbon-Carbon Cleavage: Produces 2,3-dihydrofuran via a diradical mechanism .

Kinetic studies reveal a racemization rate sixfold faster than structural isomerization, underscoring the role of ring-opening/closure equilibria in stereochemical integrity loss .

Applications in Scientific Research

Asymmetric Synthesis

(S)-2-Vinyloxirane serves as a chiral building block for synthesizing bioactive molecules. For example, its epoxide ring undergoes stereoselective ring-opening with Grignard reagents to yield tertiary alcohols with high enantiomeric excess, valuable in prostaglandin synthesis.

Polymer Chemistry

Copolymerization with carbon dioxide catalyzed by zinc complexes produces poly(vinyloxirane carbonate), a biodegradable polymer with tunable thermal properties (T_g \approx 45 \,^\circ\text{C}) . Functionalization of these polymers with bioactive moieties enhances their utility in drug delivery systems .

Spectroscopic Studies

Recent microwave spectroscopy investigations at 18–26 GHz identified the gauche-1 conformer of (S)-2-Vinyloxirane, stabilized by an intramolecular interaction. The gauche-1:anti population ratio (0.36:1) aligns with density functional theory (DFT) predictions .

Comparison with Related Epoxides

| Compound | Key Differences | Reactivity Trends |

|---|---|---|

| (R)-2-Vinyloxirane | Enantiomeric configuration | Identical to (S)-enantiomer |

| Ethylene Oxide | Lacks vinyl group; smaller ring size | Higher ring strain |

| Styrene Oxide | Aromatic substituent | Enhanced electrophilicity |

The vinyl group in (S)-2-Vinyloxirane confers unique regioselectivity in ring-opening reactions compared to simpler epoxides like ethylene oxide .

Recent Research Advancements

A 2024 study utilizing microwave spectroscopy elucidated the conformational landscape of (S)-2-Vinyloxirane, identifying the gauche-1 conformer as energetically favorable over gauche-2 due to steric repulsions . Additionally, anharmonic vibrational calculations at the DSDPBEP86/cc-pVTZ level provided accurate predictions of torsional modes, aiding in the assignment of satellite transitions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume